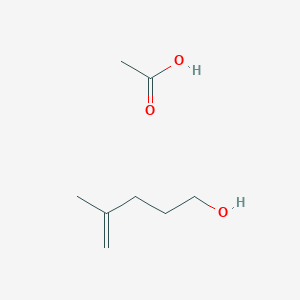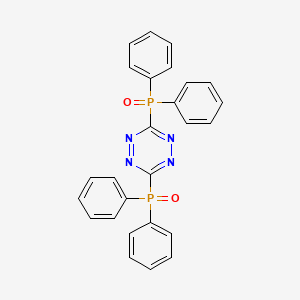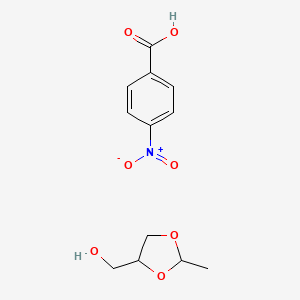
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide is a chemical compound known for its unique structure and potential applications in various fields. The compound features a cyclopropyl group, a methyl group, and a trimethoxyphenyl group attached to a but-2-enamide backbone. This combination of functional groups imparts distinct chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3,4,5-trimethoxybenzene and an appropriate alkylating agent.
Formation of the But-2-enamide Backbone: The final step involves the formation of the but-2-enamide backbone through a condensation reaction between the cyclopropyl intermediate and the trimethoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.
Industry: It can be used as a precursor in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others .
類似化合物との比較
Similar Compounds
N-(Cyclopropylmethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine: This compound shares the trimethoxyphenyl group and cyclopropyl group but differs in the overall structure and functional groups attached.
3,4,5-Trimethoxyphenyl-β-aminopropane:
Uniqueness
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
60548-32-5 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC名 |
N-cyclopropyl-2-methyl-3-(3,4,5-trimethoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C17H23NO4/c1-10(11(2)17(19)18-13-6-7-13)12-8-14(20-3)16(22-5)15(9-12)21-4/h8-9,13H,6-7H2,1-5H3,(H,18,19) |
InChIキー |
BSTIFIYNUJIEBI-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C(=O)NC1CC1)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)


![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)






![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
